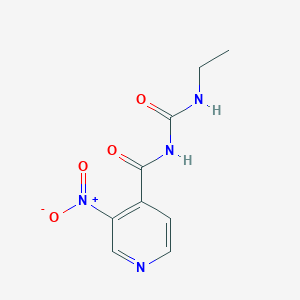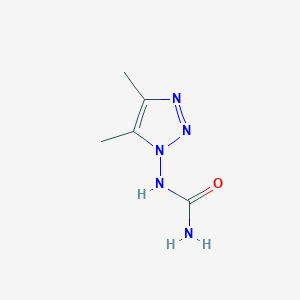
2,2'-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-disulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide is a chemical compound known for its flame-retardant properties. It is commonly used in various industrial applications, particularly in the production of flame-retardant viscose fibers . The compound is characterized by its stability in both acidic and basic media, as well as its resistance to redox-active conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide typically involves the reaction of bisneopentyl glycol with thiopyrophosphoric acid. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the compound is produced through a series of controlled reactions that ensure high purity and yield. The process may involve in-situ polymerization techniques to coat the core surface of the particles with sulfonated melamine formaldehyde resins, resulting in the formation of intumescent microcapsules .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its flame-retardant capabilities .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed: The major products formed from these reactions include modified flame-retardant compounds that exhibit improved performance in various applications. These products are often characterized by their enhanced stability and resistance to degradation .
Aplicaciones Científicas De Investigación
2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide has a wide range of scientific research applications. It is extensively used in the field of chemistry for the development of flame-retardant materials. In biology and medicine, the compound is studied for its potential use in creating safer and more effective medical devices and materials . Industrially, it is employed in the production of flame-retardant viscose fibers, which are used in various textiles and fabrics .
Mecanismo De Acción
The compound exerts its effects through a mechanism that involves the formation of intumescent chars on the surface of the material. These chars act as a barrier, preventing the transfer of heat and mass, thereby enhancing the flame-retardant properties of the material . The molecular targets and pathways involved in this process include the interaction of the compound with the polymer matrix, leading to the formation of a stable and protective layer .
Comparación Con Compuestos Similares
Similar Compounds:
- Bisneopentyl glycol dithiocarboxyphosphate
- Thiopyrophosphoric acid cyclic esters
- Exolit 5060
Uniqueness: Compared to similar compounds, 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide stands out due to its high stability and resistance to various environmental conditions. Its unique structure allows for the formation of intumescent chars, which significantly enhance its flame-retardant properties .
Propiedades
Número CAS |
58948-25-7 |
|---|---|
Fórmula molecular |
C16H32O5P2S2 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-[(5,5-dimethyl-4-propan-2-yl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5,5-dimethyl-4-propan-2-yl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C16H32O5P2S2/c1-11(2)13-15(5,6)9-17-22(24,19-13)21-23(25)18-10-16(7,8)14(20-23)12(3)4/h11-14H,9-10H2,1-8H3 |
Clave InChI |
GMNOXZPPOAVBIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(COP(=S)(O1)OP2(=S)OCC(C(O2)C(C)C)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


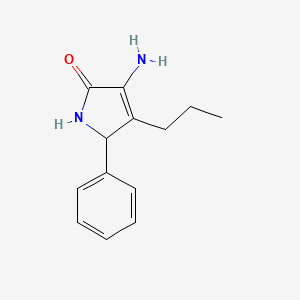
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)
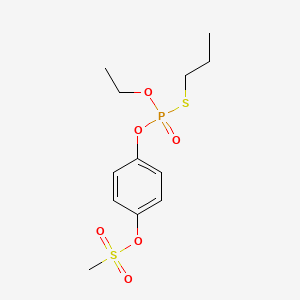

![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
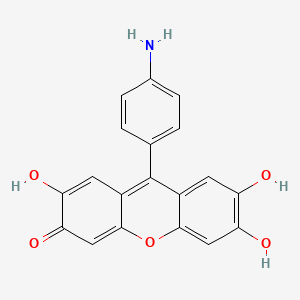
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)

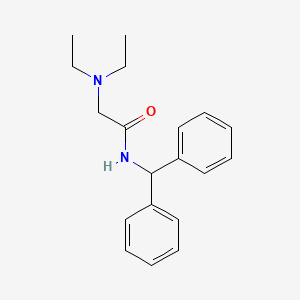
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
